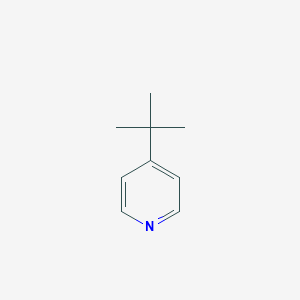

4-tert-Butylpyridine

Description

Properties

IUPAC Name |

4-tert-butylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-9(2,3)8-4-6-10-7-5-8/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSHMQTRICHYLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192855 | |

| Record name | 4-tert-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear brown liquid; [Sigma-Aldrich MSDS] | |

| Record name | 4-tert-Butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.97 [mmHg] | |

| Record name | 4-tert-Butylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11226 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3978-81-2 | |

| Record name | 4-tert-Butylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3978-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-tert-Butylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003978812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-tert-Butylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5104 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-tert-Butylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-tert-butylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.469 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-TERT-BUTYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IL8V02163I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-tert-Butylpyridine: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 3978-81-2

Abstract

4-tert-Butylpyridine (TBP) is a heterocyclic organic compound with the chemical formula C₉H₁₃N. It is a colorless to slightly yellow liquid at room temperature, recognized for its utility in both materials science and synthetic chemistry. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of this compound, with a focus on its role in academic research and pharmaceutical development. The document includes a compilation of quantitative data, detailed experimental protocols for relevant synthetic procedures, and graphical representations of its applications and synthesis workflows.

Introduction

This compound is a derivative of pyridine (B92270), featuring a bulky tert-butyl group at the 4-position of the pyridine ring. This structural feature imparts unique steric and electronic properties that are leveraged in its various applications. While not typically known for its own biological activity, TBP serves as a crucial intermediate and reagent in the synthesis of more complex molecules, including ligands for catalysis and scaffolds for pharmaceutically active compounds. Its most prominent and well-documented application is as an additive in the electrolytes of dye-sensitized solar cells (DSSCs) and in the hole transport layers of perovskite solar cells (PSCs), where it significantly enhances device efficiency and stability.

This guide aims to be a comprehensive resource for researchers, scientists, and drug development professionals by consolidating technical data, outlining experimental procedures, and illustrating key concepts related to this compound.

Physicochemical and Safety Data

The physical, chemical, and safety properties of this compound are summarized in the tables below for easy reference.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 3978-81-2 | [1][2] |

| Molecular Formula | C₉H₁₃N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Appearance | Clear, colorless to slightly yellow liquid | [3] |

| Density | 0.923 g/mL at 25 °C | [3] |

| Boiling Point | 196-197 °C | [3] |

| Flash Point | 67 °C (152.6 °F) - closed cup | [3] |

| Refractive Index | n20/D 1.495 | |

| Solubility | Soluble in organic solvents. | |

| pKa | Data available in IUPAC Digitized pKa Dataset | [2] |

Table 2: Safety and Toxicological Information for this compound

| Hazard Information | Details | Reference(s) |

| GHS Pictograms | Warning | [2] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [4] |

| Target Organs | Respiratory system | [4] |

| Toxicity Notes | Harmful if swallowed. May cause sensitization by skin contact. General data on pyridines suggest potential for reproductive toxicity and carcinogenicity, though specific in-depth studies on TBP are limited. | [5] |

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. A common laboratory-scale approach involves the alkylation of pyridine. Another route involves multi-step synthesis starting from 4-picoline.

Below is a generalized workflow for a multi-step synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Applications

Role in Photovoltaics

The most significant application of this compound is as an additive in dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs).[6][7] In these devices, TBP is typically added to the electrolyte or the hole-transporting layer.[6]

Its primary functions include:

-

Improving Open-Circuit Voltage (Voc): TBP adsorbs onto the surface of the titanium dioxide (TiO₂) semiconductor, causing a shift in its conduction band edge to a more negative potential.[8] This shift increases the energy difference between the semiconductor's Fermi level and the redox potential of the electrolyte, leading to a higher Voc.[8]

-

Suppressing Charge Recombination: By passivating surface states on the TiO₂ and covering areas not occupied by dye molecules, TBP inhibits the recombination of electrons from the TiO₂ conduction band with the oxidized species in the electrolyte.[3] This leads to a longer electron lifetime and improved cell efficiency.

-

Morphology Control: In PSCs, TBP can act as a morphology controller for the hole transport layer (e.g., Spiro-OMeTAD), leading to more uniform films and preventing the aggregation of other additives like Li-TFSI.[9] This improved morphology contributes to enhanced device stability and performance.[9]

Caption: Mechanism of TBP in improving solar cell performance.

Role in Organic and Medicinal Chemistry

In the context of drug development and organic synthesis, this compound serves several important roles:

-

Non-nucleophilic Base: The bulky tert-butyl group provides steric hindrance around the nitrogen atom, making TBP a poor nucleophile but an effective proton scavenger. This property is valuable in reactions where a base is needed to neutralize acid byproducts without interfering with electrophilic centers in the reactants.

-

Catalyst: It can act as an alkaline catalyst in various organic reactions, such as esterifications and acylations.[10]

-

Synthetic Intermediate: TBP serves as a building block for more complex molecules. The pyridine ring is a common scaffold in medicinal chemistry, and derivatives of TBP can be incorporated into larger molecules with potential biological activity. For example, it is a precursor to ligands like (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx), which are used in asymmetric catalysis.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of a common derivative of this compound, illustrating its use as a synthetic precursor.

Synthesis of (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) Ligand

This three-step protocol describes a scalable synthesis starting from picolinic acid.[11]

Step 1: Amide Formation - Synthesis of (S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide

-

Reagents and Materials:

-

Picolinic acid

-

(S)-tert-leucinol

-

Oxalyl chloride

-

Organic solvent (e.g., Dichloromethane)

-

Base (e.g., Triethylamine)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve picolinic acid in the chosen organic solvent.

-

Cool the solution to 0 °C and slowly add oxalyl chloride to generate the acid chloride in situ.

-

In a separate flask, dissolve (S)-tert-leucinol and the base in the same solvent.

-

Slowly add the acid chloride solution to the (S)-tert-leucinol solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Perform an aqueous workup to remove byproducts. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

-

Step 2: Chlorination of the Alcohol

-

Reagents and Materials:

-

(S)-N-(1-hydroxy-3,3-dimethylbutan-2-yl)picolinamide (from Step 1)

-

Thionyl chloride

-

Organic solvent (e.g., Dichloromethane)

-

-

Procedure:

-

Dissolve the amide alcohol from Step 1 in the organic solvent.

-

Cool the solution to 0 °C and slowly add thionyl chloride.

-

Stir the reaction at 0 °C and then allow it to warm to room temperature until the reaction is complete.

-

The resulting chloride intermediate can be isolated as its hydrochloric acid salt and dried under vacuum.[11]

-

Step 3: Cyclization to form (S)-t-BuPyOx

-

Reagents and Materials:

-

Chloride intermediate from Step 2

-

Base (e.g., Sodium hydroxide)

-

Solvent system (e.g., Biphasic, water/dichloromethane)

-

-

Procedure:

-

Dissolve the chloride intermediate in the organic solvent.

-

Add an aqueous solution of the base and stir the biphasic mixture vigorously at room temperature.

-

The cyclization reaction forms the desired oxazole (B20620) ring.

-

After completion, separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product, (S)-t-BuPyOx, by column chromatography.

-

Caption: Experimental workflow for the synthesis of (S)-t-BuPyOx.

Conclusion

This compound is a versatile chemical with well-established roles in both materials science and organic synthesis. For researchers in photovoltaics, its function as an efficiency-enhancing additive is of primary importance, with a clear mechanism of action related to interfacial energetics. For drug development professionals, while TBP itself is not a therapeutic agent, its utility as a non-nucleophilic base, catalyst, and a structural component in the synthesis of complex ligands and potential drug scaffolds makes it a valuable tool in the synthetic chemist's arsenal. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is essential for its effective and safe application in research and development.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: Applications in ssDSSC Interface Tuning and PSC Efficiency/Stability_Chemicalbook [chemicalbook.com]

- 4. 4-叔丁基吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. ossila.com [ossila.com]

- 7. This compound | 3978-81-2 [chemicalbook.com]

- 8. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

- 11. A scalable synthesis of the (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole ((S)-t-BuPyOx) ligand - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-tert-Butylpyridine: Molecular Weight and Formula

This technical guide provides essential information regarding the molecular weight and chemical formula of 4-tert-Butylpyridine, a heterocyclic compound frequently utilized in chemical synthesis and materials science. The data presented is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below. This information is based on standard reference data.[1][2][3][4][5][6]

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 4-(1,1-Dimethylethyl)pyridine, p-tert-Butylpyridine |

| CAS Number | 3978-81-2 |

| Molecular Formula | C9H13N |

| Molecular Weight | 135.21 g/mol |

| IUPAC Name | This compound |

Experimental Protocols

The molecular weight and formula for this compound are standard chemical information, typically confirmed through techniques such as mass spectrometry and elemental analysis. The values presented in this guide are computationally derived and widely accepted reference data.[1]

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name of the compound, its empirical formula, and its resulting molecular weight.

References

An In-depth Technical Guide to the Synthesis of 4-tert-Butylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-tert-Butylpyridine is a sterically hindered pyridine (B92270) derivative of significant interest in catalysis, materials science, and pharmaceutical development. Its bulky tert-butyl group at the 4-position imparts unique electronic and steric properties, influencing the reactivity and coordination chemistry of the pyridine ring. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways. The methodologies covered include classical electrophilic substitutions, modern C-H functionalization techniques, and syntheses from pre-functionalized pyridine precursors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this versatile building block.

Introduction

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals, agrochemicals, and functional materials. This compound, with its sterically demanding tert-butyl group, presents both challenges and opportunities in its synthesis. The electronic nature of the pyridine ring, being electron-deficient, makes it less susceptible to classical Friedel-Crafts alkylation compared to benzene (B151609) derivatives. Consequently, a variety of synthetic strategies have been developed to introduce the tert-butyl group at the C4 position with acceptable yields and regioselectivity. This guide will explore the most relevant and practical of these methods.

Synthesis via Minisci-Type Reaction (C-H Functionalization)

The Minisci reaction provides a powerful and direct method for the C-H alkylation of electron-deficient heterocycles. This radical-based approach is particularly effective for introducing alkyl groups onto the pyridine ring. For the synthesis of this compound, a variation of the Minisci reaction utilizing a blocking group strategy on the pyridine nitrogen ensures high regioselectivity for the C4 position.

Reaction Principle

The reaction proceeds by the generation of a tert-butyl radical from a suitable precursor, typically pivalic acid, via oxidative decarboxylation. To direct the radical attack to the C4 position and prevent reaction at the more electronically favored C2/C6 positions, a bulky blocking group is temporarily installed on the pyridine nitrogen. This pyridinium (B92312) salt then reacts with the tert-butyl radical, followed by removal of the blocking group to yield the desired product.

Experimental Protocol

This protocol is adapted from a general procedure for the C4-alkylation of pyridines using a maleate-derived blocking group.[1]

Step 1: Formation of the Pyridinium Salt (Blocking Group Installation) A detailed procedure for the formation of the specific pyridinium salt from pyridine and maleic anhydride is required and can be adapted from the literature. This step typically involves the reaction of pyridine with maleic anhydride followed by esterification.

Step 2: Minisci Reaction

-

To a reaction vessel equipped with a magnetic stir bar, add the pyridinium salt (1.0 equiv), pivalic acid (2.0 equiv), silver nitrate (B79036) (AgNO₃, 0.2 equiv), and ammonium (B1175870) persulfate ((NH₄)₂S₂O₈, 2.0 equiv).

-

Add a biphasic solvent system of 1,2-dichloroethane (B1671644) (DCE) and water (1:1, to achieve a 0.1 M concentration of the pyridinium salt).

-

Stir the mixture vigorously at 50 °C for 2-4 hours. Monitor the reaction progress by LC-MS or TLC.

-

Upon completion, cool the reaction to room temperature and dilute with dichloromethane.

Step 3: Deprotection

-

To the crude reaction mixture from Step 2, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 equiv).

-

Stir the mixture at room temperature for 30 minutes.

-

Wash the reaction mixture with 1 N NaOH solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield | Moderate to Good (typically 50-70% over 2 steps) | [1][2] |

| Purity | >95% after chromatography | [1] |

| Reaction Time | 2-4 hours (Minisci step) | [1] |

| Temperature | 50 °C (Minisci step) | [1] |

Synthesis via Alkylation of Pyridine with tert-Butyllithium (B1211817)

The direct alkylation of pyridine with organolithium reagents is a known method, though it often leads to a mixture of regioisomers. The reaction with tert-butyllithium typically favors substitution at the C2 and C6 positions due to the coordination of the lithium to the nitrogen atom. However, under specific conditions, the formation of 4-substituted products can be achieved, although often in lower yields compared to C2/C6 substitution.

Reaction Principle

tert-Butyllithium, a strong nucleophile and base, adds to the pyridine ring, forming a dihydropyridine (B1217469) intermediate. Subsequent oxidation (aromatization) yields the tert-butylated pyridine. The regioselectivity is highly dependent on reaction conditions such as temperature, solvent, and the presence of additives.

Experimental Protocol

A general procedure for the alkylation of pyridine with tert-butyllithium is as follows. Note that optimization is crucial to maximize the yield of the 4-isomer.

-

In a flame-dried, three-necked flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve pyridine (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of tert-butyllithium in pentane (B18724) or heptane (B126788) (1.0-1.2 equiv) via the dropping funnel, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

The aromatization of the dihydropyridine intermediate can occur upon workup in the presence of air, or a specific oxidizing agent can be added.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

-

Extract the product with diethyl ether, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Analyze the product mixture by GC-MS to determine the isomer ratio and purify by column chromatography to isolate this compound.

Quantitative Data

| Parameter | Value | Reference |

| Yield of 4-isomer | Low to moderate (highly variable) | [3] |

| Major Byproducts | 2-tert-Butylpyridine, 2,6-di-tert-butylpyridine | [3] |

| Reaction Time | 14-26 hours | [3] |

| Temperature | -78 °C to room temperature | [3] |

Synthesis from 4-Substituted Pyridine Precursors

An alternative strategy involves starting with a pyridine ring that is already functionalized at the C4 position and then introducing the tert-butyl group. This can be achieved through nucleophilic substitution or cross-coupling reactions.

From 4-Halopyridine via Grignard Reagent

This method involves the reaction of a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) with a tert-butyl Grignard reagent.

The tert-butylmagnesium halide acts as a nucleophile, displacing the halide at the C4 position of the pyridine ring. This reaction is often catalyzed by a transition metal, such as nickel or palladium, to facilitate the cross-coupling.

-

To a solution of 4-chloropyridine hydrochloride (1.0 equiv) in anhydrous THF, add a solution of tert-butylmagnesium chloride in THF (1.2-1.5 equiv) at 0 °C under an inert atmosphere.

-

Add a catalytic amount of a nickel(II) or palladium(II) complex with a suitable ligand (e.g., Ni(dppe)Cl₂).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-12 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature and quench with a saturated aqueous NH₄Cl solution.

-

Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify by column chromatography.

| Parameter | Value | Reference |

| Yield | Good to excellent | General knowledge |

| Reaction Time | 4-12 hours | General knowledge |

| Temperature | Reflux | General knowledge |

Summary of Synthesis Routes

| Synthesis Route | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Minisci-Type Reaction | Pyridine, Pivalic Acid | AgNO₃, (NH₄)₂S₂O₈, Maleic Anhydride, DBU | 50-70% | High C4-regioselectivity, direct C-H functionalization | Multi-step (blocking group required) |

| Alkylation with t-BuLi | Pyridine | tert-Butyllithium | Low to Moderate | One-pot reaction | Poor regioselectivity, formation of multiple isomers |

| Grignard Cross-Coupling | 4-Halopyridine | tert-Butylmagnesium Halide, Ni/Pd catalyst | Good to Excellent | High yield and selectivity | Requires pre-functionalized starting material |

Conclusion

The synthesis of this compound can be accomplished through several distinct pathways, each with its own set of advantages and limitations. For direct and highly regioselective synthesis from pyridine, the Minisci-type reaction with a blocking group strategy represents the state-of-the-art, offering good yields and operational simplicity. The classical approach of direct alkylation with tert-butyllithium is less practical due to poor control over regioselectivity. For syntheses where a pre-functionalized starting material is readily available, the Grignard cross-coupling reaction provides a high-yielding and reliable route. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the importance of regiochemical purity. This guide provides the necessary technical details to enable researchers to make an informed decision and to successfully implement the synthesis of this important heterocyclic compound.

References

An In-depth Technical Guide to 4-tert-Butylpyridine as a Non-Nucleophilic Base

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butylpyridine (4-tBP) is a sterically hindered organobase that serves as a valuable tool in modern organic synthesis. Its utility stems from the bulky tert-butyl group at the 4-position of the pyridine (B92270) ring, which effectively shields the basic nitrogen atom. This steric hindrance renders 4-tBP a potent proton scavenger with significantly diminished nucleophilicity. This unique characteristic allows it to facilitate a variety of chemical transformations by neutralizing acidic byproducts without participating in unwanted side reactions. This technical guide provides a comprehensive overview of the fundamental principles governing the non-nucleophilic nature of this compound, presents quantitative data comparing its properties to related bases, details experimental protocols for its application in key synthetic reactions, and visualizes relevant reaction mechanisms.

The Principle of Non-Nucleophilic Basicity

In organic chemistry, a distinction is often made between basicity and nucleophilicity. Basicity refers to a substance's ability to accept a proton (Brønsted-Lowry definition) or donate an electron pair (Lewis definition). Nucleophilicity, on the other hand, describes the ability of a species to donate an electron pair to an electrophilic atom other than a proton, typically a carbon atom.

While all nucleophiles are Lewis bases, not all Lewis bases are effective nucleophiles. This is particularly true for sterically hindered bases like this compound. The large tert-butyl group physically obstructs the nitrogen's lone pair of electrons, making it difficult for the molecule to approach and attack bulky electrophilic centers.[1] Protons, being small, can still access the nitrogen atom, allowing 4-tBP to function as an effective base. This selective reactivity is crucial in many synthetic procedures where the presence of a nucleophilic base would lead to undesired side products.

Quantitative Comparison of Pyridine Bases

The electronic and steric properties of pyridine and its derivatives have a profound impact on their basicity and nucleophilicity. The following tables summarize key quantitative data for this compound in comparison to other relevant pyridine bases.

Table 1: Physicochemical Properties

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Pyridine | 110-86-1 | C₅H₅N | 79.10 | 115 | 0.982 |

| 2,6-Lutidine | 108-48-5 | C₇H₉N | 107.15 | 144 | 0.920 |

| 2,6-di-tert-Butylpyridine (B51100) | 590-02-3 | C₁₃H₂₁N | 191.31 | 211-212 | 0.898 |

| This compound | 3978-81-2 | C₉H₁₃N | 135.21 | 196-197[2] | 0.923[2] |

| 4-(Dimethylamino)pyridine (DMAP) | 1122-58-3 | C₇H₁₀N₂ | 122.17 | 211 | 1.06 (solid) |

Table 2: Basicity and Reactivity Parameters

| Compound | pKa of Conjugate Acid | Proton Affinity (kJ/mol) | Mayr's Nucleophilicity Parameter (N) |

| Pyridine | 5.25 | 923.3 | 5.86[3] |

| 2,6-Lutidine | 6.64 | 946.4 | 1.95[3] |

| 2,6-di-tert-Butylpyridine | 3.58[4] | 954.5 | -4.85[3] |

| This compound | 5.99 | 942.5 | 7.30[3] |

| 4-(Dimethylamino)pyridine (DMAP) | 9.70 | 973.8 | 12.03[3] |

Note: Higher pKa and proton affinity values indicate greater basicity. A higher Mayr's Nucleophilicity Parameter (N) indicates greater nucleophilicity.

The data clearly illustrates that while this compound is a stronger base than pyridine, its nucleophilicity is significantly lower than that of the highly nucleophilic DMAP. In contrast, 2,6-di-tert-butylpyridine is a much weaker base due to the severe steric hindrance around the nitrogen atom.[4]

Applications in Organic Synthesis

The non-nucleophilic nature of this compound makes it an ideal proton scavenger in a variety of sensitive chemical reactions.

Silylation of Alcohols

Silylation is a common method for protecting hydroxyl groups during multi-step syntheses. The reaction involves the treatment of an alcohol with a silyl (B83357) halide, typically in the presence of a base to neutralize the hydrogen halide byproduct. A non-nucleophilic base is essential to prevent the base from competing with the alcohol for the silylating agent.

This protocol is a general procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl) and this compound.

Materials:

-

Primary alcohol (1.0 equiv)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)

-

This compound (1.5 equiv)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the primary alcohol (1.0 equiv) and this compound (1.5 equiv) in anhydrous DCM.

-

Add TBDMSCl (1.2 equiv) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude silyl ether.

-

Purify the product by flash column chromatography on silica (B1680970) gel.

References

The Pivotal Role of 4-tert-Butylpyridine in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylpyridine (4-TBP) has emerged as a versatile and indispensable reagent in modern organic synthesis. Its unique steric and electronic properties, stemming from the bulky tert-butyl group at the 4-position of the pyridine (B92270) ring, render it a highly effective non-nucleophilic base, a performance-enhancing additive in renewable energy technologies, and a crucial ligand precursor in catalysis. This technical guide provides an in-depth analysis of the multifaceted roles of 4-TBP, presenting key quantitative data, detailed experimental protocols, and visual representations of associated chemical processes to support researchers and professionals in leveraging its full potential.

Core Applications of this compound

The applications of this compound in organic synthesis are broad, with significant impact in the following areas:

-

As a Non-Nucleophilic Base: The steric hindrance provided by the tert-butyl group prevents 4-TBP from participating in nucleophilic substitution reactions, while its basic nitrogen atom readily scavenges protons. This makes it an ideal choice for promoting reactions that are sensitive to nucleophilic attack, such as in the formation of enolates and in various coupling reactions.

-

In Dye-Sensitized and Perovskite Solar Cells: 4-TBP is a critical additive in the electrolytes and hole-transport layers of dye-sensitized solar cells (DSSCs) and perovskite solar cells (PSCs). It significantly enhances device efficiency and stability by influencing the morphology of the active layers, suppressing charge recombination at interfaces, and favorably shifting the conduction band edge of semiconductor materials.

-

As a Ligand and Ligand Precursor: 4-TBP serves as a foundational building block for the synthesis of more complex ligands, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy). These ligands are instrumental in forming stable and catalytically active transition metal complexes used in a variety of cross-coupling reactions and photoredox catalysis.

Data Presentation: Quantitative Impact of this compound

The quantitative effects of 4-TBP are most prominently documented in the field of photovoltaics. The following tables summarize its impact on the performance of both dye-sensitized and perovskite solar cells.

Table 1: Effect of this compound Concentration on Dye-Sensitized Solar Cell (DSSC) Performance

| 4-TBP Concentration (M) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) | Power Conversion Efficiency (PCE) (%) |

| 0 | 0.65 | 10.5 | 0.68 | 4.65 |

| 0.1 | 0.70 | 10.3 | 0.70 | 5.05 |

| 0.3 | 0.74 | 10.1 | 0.71 | 5.30 |

| 0.5 | 0.76 | 9.8 | 0.72 | 5.36 |

Table 2: Influence of this compound as an Additive in Perovskite Solar Cells (PSCs)

| Additive | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |

| Without 4-TBP | 0.98 | 20.1 | 0.65 | 12.8 |

| With 4-TBP | 1.05 | 21.5 | 0.72 | 16.3 |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Use of this compound as a Non-Nucleophilic Base in Triflate Synthesis

Objective: To synthesize an aryl triflate from a phenol (B47542) using triflic anhydride (B1165640) and this compound as a non-nucleophilic base.

Materials:

-

Phenol derivative (1.0 equiv)

-

Triflic anhydride (1.2 equiv)

-

This compound (1.5 equiv)

-

Dichloromethane (B109758) (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the phenol derivative (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add this compound (1.5 equiv) to the solution and stir for 10 minutes.

-

Slowly add triflic anhydride (1.2 equiv) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired aryl triflate. A typical yield for this reaction is in the range of 85-95%.

Protocol 2: Fabrication of a Dye-Sensitized Solar Cell (DSSC) Incorporating this compound

Objective: To fabricate a DSSC and incorporate 4-TBP into the electrolyte to enhance performance.

Materials:

-

FTO-coated glass substrates

-

TiO₂ paste

-

Ruthenium-based dye (e.g., N719)

-

Electrolyte solution: 0.1 M LiI, 0.05 M I₂, 0.6 M 1,2-dimethyl-3-propylimidazolium iodide (DMPImI), and 0.5 M this compound in acetonitrile.

-

Platinized counter electrode

-

Thermoplastic sealant (e.g., Surlyn)

Procedure:

-

Photoanode Preparation:

-

Clean the FTO-coated glass substrates by sonicating in a sequence of detergent, deionized water, and ethanol (B145695).

-

Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using the doctor-blade technique.

-

Sinter the TiO₂ film at 450-500 °C for 30 minutes to create a mesoporous structure.

-

After cooling to approximately 80 °C, immerse the TiO₂ electrode in a solution of the ruthenium-based dye for 12-24 hours to allow for dye adsorption.

-

-

Cell Assembly:

-

Rinse the dye-sensitized TiO₂ electrode with ethanol to remove excess dye and dry it.

-

Place a thermoplastic sealant frame around the TiO₂ film.

-

Position the platinized counter electrode on top of the photoanode.

-

Heat the assembly on a hot plate at around 100 °C to seal the two electrodes together.

-

-

Electrolyte Injection:

-

Introduce the electrolyte solution containing 4-TBP into the cell through a pre-drilled hole in the counter electrode.

-

Seal the hole using a small piece of sealant and a coverslip.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Conclusion

This compound is a cornerstone reagent in modern organic synthesis, offering a unique combination of properties that drive innovation across multiple chemical disciplines. Its role as a non-nucleophilic base is critical for the synthesis of complex organic molecules and pharmaceuticals. In the realm of renewable energy, its application as an additive in solar cells has led to significant improvements in efficiency and stability. Furthermore, its utility as a precursor for sophisticated ligands continues to expand the toolkit of catalytic chemistry. The data, protocols, and workflows presented in this guide underscore the broad utility and importance of this compound, providing a solid foundation for its continued and expanded use in research and development.

An In-depth Technical Guide to the Physical Characteristics of 4-tert-Butylpyridine Liquid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of 4-tert-Butylpyridine (TBP), a heterocyclic amine widely utilized in chemical synthesis and materials science, particularly as a ligand in coordination chemistry and as an additive in electrolytes for dye-sensitized solar cells.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or clear brown liquid under standard conditions.[1][2] Its distinct pyridine (B92270) odor is a key identifying characteristic. The presence of a hydrophobic tert-butyl group on the pyridine ring significantly influences its physical properties, such as its limited solubility in water.[2]

The following tables summarize the key physical properties of this compound, compiled from various sources. These values are essential for designing and executing experiments, ensuring safe handling, and for computational modeling.

Table 1: General and Thermodynamic Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₁₃N | |

| Molecular Weight | 135.21 g/mol | [1][3][4][5] |

| Appearance | Colorless to pale yellow/brown liquid | [1][2][6] |

| Melting Point | -40 °C to -41 °C | [3][5][6][7][8] |

| Boiling Point | 196 °C to 197 °C | at 760 mmHg (lit.)[3][4][5][8][9] |

| Flash Point | 67 °C (152.6 °F) | Closed cup[10] |

| Vapor Pressure | 0.97 to 0.972 mmHg | [1][11][12] |

| pKa | 5.99 | [8][11] |

| Water Solubility | 422 mg/L | [11] |

Table 2: Optical and Physical Properties

| Property | Value | Conditions |

| Density | 0.923 g/mL | at 25 °C (lit.)[4][6][7][8][9][11][13] |

| 0.92 g/mL | at 20 °C | |

| Refractive Index (n/D) | 1.495 | at 20 °C (lit.)[7][8][9][11][13] |

| 1.496 | [3] | |

| Molar Volume | 146.7 mL/mol | [3] |

| Surface Tension | 33.59 dyn/cm | [3] |

| Dipole Moment | 2.73 D | [3] |

Experimental Protocols for Property Determination

The data presented in the tables above are determined using standardized experimental methodologies. Below are detailed descriptions of the general protocols employed for measuring these key physical characteristics.

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is distillation, often following OECD Test Guideline 103.

Apparatus:

-

Distillation flask with a side arm

-

Condenser

-

Receiving flask

-

Calibrated thermometer or thermocouple

-

Heating mantle or oil bath

Procedure:

-

The this compound sample is placed in the distillation flask along with boiling chips to ensure smooth boiling.

-

The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

The apparatus is assembled, and cooling water is circulated through the condenser.

-

The flask is gently heated. The temperature is recorded when the liquid begins to boil and a stable temperature is observed on the thermometer as the vapor condenses and the first drop of distillate is collected in the receiving flask.

-

This stable temperature is recorded as the boiling point at the measured atmospheric pressure. If necessary, a pressure correction to standard pressure (760 mmHg) is applied.

Density is the mass per unit volume of a substance. The pycnometer method is a highly accurate technique for determining the density of liquids.

Apparatus:

-

A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.1 mg)

-

Constant temperature water bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water of a known density (ρ_water) and placed in a constant temperature bath (e.g., 25 °C) until it reaches thermal equilibrium. The volume is adjusted precisely to the mark, and the pycnometer is reweighed (m₂).

-

The pycnometer is emptied, dried, and filled with the this compound sample.

-

The process is repeated, and the mass of the pycnometer filled with the sample is recorded (m₃) at the same temperature.

-

The density of the sample (ρ_sample) is calculated using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water

The refractive index is a dimensionless number that describes how fast light propagates through the material. It is a characteristic property and is often used to identify and assess the purity of a liquid.

Apparatus:

-

Abbe refractometer

-

Constant temperature water circulator

-

Light source (typically a sodium D-line lamp, 589 nm)

-

Dropper

Procedure:

-

The refractometer prisms are cleaned with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue.

-

The instrument is calibrated using a standard of known refractive index (e.g., distilled water).

-

The temperature of the prisms is regulated to a specific temperature (e.g., 20 °C) using the circulating water bath.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked. The light source is positioned.

-

While looking through the eyepiece, the handwheel is adjusted until the light and dark fields are seen. The chromaticity knob is adjusted to eliminate any color fringe, creating a sharp borderline.

-

The borderline is centered precisely on the crosshairs of the eyepiece.

-

The refractive index value is read from the instrument's scale.

Visualization of Experimental Workflow

The logical flow for characterizing a liquid chemical like this compound involves a series of sequential and parallel assessments. The following diagram illustrates a typical workflow.

Caption: Workflow for Physical Characterization of a Liquid Chemical.

References

- 1. This compound | C9H13N | CID 19878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 3978-81-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound [stenutz.eu]

- 4. ossila.com [ossila.com]

- 5. This compound 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. echemi.com [echemi.com]

- 8. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 9. This compound 98 3978-81-2 [sigmaaldrich.com]

- 10. 4-tert-ブチルピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. parchem.com [parchem.com]

- 12. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 13. This compound | 3978-81-2 [chemicalbook.com]

solubility profile of 4-tert-Butylpyridine in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 4-tert-Butylpyridine in Common Laboratory Solvents

Introduction

This compound is an organic compound featuring a pyridine (B92270) ring substituted with a tert-butyl group at the 4-position. It is a colorless to pale yellow liquid with a distinctive, pungent odor.[1][2] This compound serves as a valuable building block in organic synthesis, a ligand in coordination chemistry, and notably as an additive in the electrolyte of dye-sensitized solar cells.[3] A thorough understanding of its solubility in various laboratory solvents is crucial for its effective application in research, development, and manufacturing, particularly for researchers, scientists, and professionals in drug development. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for solubility determination, and a visual workflow to guide solubility testing.

Solubility Profile of this compound

The solubility of this compound is largely dictated by its molecular structure, which combines a polar pyridine ring with a nonpolar tert-butyl group. This amphiphilic nature influences its miscibility with a wide range of common laboratory solvents. Generally, this compound is soluble in organic solvents but exhibits limited solubility in water due to the hydrophobic nature of the tert-butyl group.[1][2]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for this compound in various common laboratory solvents.

| Solvent | Chemical Formula | Type | Solubility | Reference |

| Water | H₂O | Polar Protic | 422 mg/L | [4] |

| Practically Insoluble | [5][6] | |||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Soluble | [7] |

| Acetone | (CH₃)₂CO | Polar Aprotic | Soluble | [7] |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [7] |

Note: The term "soluble" in a qualitative context indicates that the substance dissolves to a visually appreciable extent, but does not provide a specific concentration.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for various applications. Below are detailed methodologies for both qualitative and quantitative assessment of the solubility of this compound.

Qualitative Solubility Assessment

This method provides a rapid preliminary evaluation of solubility.

Objective: To visually determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of common laboratory solvents (e.g., water, ethanol, acetone, hexane)

-

Small test tubes with caps (B75204) or stoppers

-

Pipettes or graduated cylinders

-

Vortex mixer (optional)

Procedure:

-

Add a defined volume (e.g., 1 mL) of the selected solvent to a clean, dry test tube.

-

Add a small, measured amount of this compound (e.g., 0.05 mL or approximately 50 mg) to the test tube.[8]

-

Cap the test tube and shake it vigorously for 30-60 seconds.[9] A vortex mixer can be used for more consistent agitation.

-

Allow the mixture to stand for at least 30 seconds and observe the contents.[9]

-

Record the observation as:

-

Soluble (Miscible): A single, clear, homogeneous phase is observed.

-

Partially Soluble: The mixture appears cloudy, or some of the solute has dissolved, but a distinct second phase or undissolved droplets remain.

-

Insoluble (Immiscible): Two distinct layers are formed, or the added solute does not appear to dissolve at all.[10]

-

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[11]

Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a constant temperature.

Materials and Equipment:

-

This compound

-

High-purity solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm pore size)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[11][12]

Procedure:

Part A: Preparation of Saturated Solution

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of an undissolved phase is crucial to ensure saturation.[12]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[12]

-

After the equilibration period, cease agitation and allow the vial to stand undisturbed for several hours to permit the settling of the excess this compound.[12]

Part B: Sample Analysis (Using HPLC)

-

Carefully withdraw a known volume of the clear supernatant using a syringe, ensuring no undissolved material is disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any microscopic particles.[12]

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the HPLC instrument.[11][12]

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analyze the standard solutions using the HPLC system to generate a calibration curve by plotting peak area against concentration.[12]

-

Inject the diluted sample solution into the HPLC system and determine its concentration by comparing its peak area to the calibration curve.[12]

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a chemical compound such as this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. CAS 3978-81-2: this compound | CymitQuimica [cymitquimica.com]

- 3. nanoGe - NIPHO23 - this compound for DMSO-free Tin Perovskite [nanoge.org]

- 4. parchem.com [parchem.com]

- 5. This compound | 3978-81-2 [chemicalbook.com]

- 6. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. saltise.ca [saltise.ca]

- 10. chem.ws [chem.ws]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safe Handling of 4-tert-Butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols and technical data for the handling and use of 4-tert-Butylpyridine (TBP) in a laboratory setting. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Chemical Identification and Properties

This compound (CAS No. 3978-81-2) is a colorless to light yellow liquid commonly used as an additive in electrolytes for dye-sensitized solar cells (DSSCs) and in the hole transport layer of perovskite solar cells.[1] Its primary function in these applications is to improve device efficiency and stability.[1][2]

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for the safe design of experiments and for understanding its behavior under various conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₃N | [3] |

| Molecular Weight | 135.21 g/mol | [4][5] |

| Appearance | Colorless to pale yellow/brown liquid | [3][4] |

| Boiling Point | 196-197 °C | [3][5] |

| Melting Point | -40 °C | [3] |

| Density | 0.923 g/mL at 25 °C | [5] |

| Flash Point | 63 - 67 °C (closed cup) | [5][6] |

| Vapor Pressure | 0.97 mmHg | [4] |

| Solubility | Insoluble in water | [7][8] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[7] It is crucial to understand its specific hazards to implement appropriate safety measures.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Potential health effects include irritation to the skin, eyes, and respiratory tract.[6][9] Prolonged or repeated exposure may lead to dermatitis or more severe respiratory conditions like reactive airways dysfunction syndrome (RADS).[7]

Exposure Controls & Personal Protection

To minimize exposure, a combination of engineering controls and personal protective equipment (PPE) must be utilized.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][10]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[9][10]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory. The following workflow should be followed to ensure adequate protection.

Safe Handling and Storage

Proper handling and storage procedures are essential to prevent accidents and maintain the chemical's stability.

Handling

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[7]

-

Use only in a well-ventilated area or chemical fume hood.[6]

-

Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

-

Keep away from heat, sparks, open flames, and other ignition sources.[9]

-

Do not allow clothing wet with the material to remain in contact with the skin.[7]

Storage

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[7][9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7][9]

-

Protect containers from physical damage and check regularly for leaks.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Accidental Release and Firefighting Measures

Accidental Release

In case of a spill, follow a structured emergency response.

Firefighting Measures

-

Suitable Extinguishing Media: Use foam, dry chemical powder, or carbon dioxide (CO₂).[7] Water spray can be used to cool fire-exposed containers.[6]

-

Hazards from Combustion: Fire may produce irritating, corrosive, and/or toxic gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[7]

-

Firefighter Protection: Firefighters must wear full body protective clothing and a self-contained breathing apparatus (SCBA).[3][7]

Toxicological Information

Understanding the toxicological pathways helps in appreciating the importance of the prescribed safety measures.

Experimental Protocol: Preparation of a Hole Transport Layer (HTL) Solution

This section provides a detailed methodology for a common application of this compound in perovskite solar cell research. This protocol must be performed inside a nitrogen-filled glovebox, adhering to all previously mentioned safety precautions.

Objective: To prepare a Spiro-OMeTAD solution containing this compound (t-BP) for use as a hole transport layer.[11]

Materials:

-

Spiro-OMeTAD (2,2′,7,7′-Tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene)

-

Chlorobenzene (B131634) (CB, anhydrous)

-

This compound (t-BP)

-

Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution (520 mg/mL in Acetonitrile)

-

Sterile vials

-

Micropipettes

-

Magnetic stirrer and stir bar

Procedure:

-

Environment Preparation: Ensure the glovebox environment has O₂ and H₂O levels below 1 ppm.

-

Reagent Preparation:

-

Weigh 72.3 mg of Spiro-OMeTAD and add it to a sterile vial.

-

Add 1 mL of anhydrous chlorobenzene (CB) to the vial.

-

-

Additive Incorporation:

-

Using a micropipette, add 25.5 μL of this compound (t-BP) to the Spiro-OMeTAD/CB solution.

-

Using a separate micropipette, add 15.5 μL of the Li-TFSI stock solution to the mixture.

-

-

Dissolution:

-

Add a small magnetic stir bar to the vial.

-

Cap the vial and place it on a magnetic stirrer.

-

Stir the solution at room temperature for 30 minutes or until all components are fully dissolved.[11]

-

-

Storage and Use: The resulting solution should be used as soon as possible, ideally within 48 hours, for spin-coating the hole transport layer onto the perovskite film.[11]

Protocol-Specific Safety:

-

All reagents are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

-

Chlorobenzene and Acetonitrile are flammable and toxic. Handle with extreme care.

-

Perform all liquid transfers carefully to avoid splashes and generation of aerosols, even within the glovebox.

-

Dispose of all contaminated tips, vials, and waste solutions in a designated, sealed hazardous waste container inside the glovebox.

References

- 1. nanoGe - NIPHO23 - this compound for DMSO-free Tin Perovskite [nanoge.org]

- 2. Effects of this compound on perovskite formation and performance of solution-processed perovskite solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. (PDF) Incorporating this compound in an Antisolvent: [research.amanote.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. Effects of this compound on the quasi-Fermi levels of TiO2 films in the presence of different cations in dye-sensitized solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. downloads.ossila.com [downloads.ossila.com]

- 11. Protocol for fabricating long-lasting passivated perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectrum of 4-tert-Butylpyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of 4-tert-Butylpyridine, a crucial tool for the structural elucidation and quality control of this important chemical compound. The following sections detail the expected ¹H and ¹³C NMR spectral data, provide a standardized experimental protocol for data acquisition, and illustrate the key structural relationships and experimental workflows.

Data Presentation

The NMR spectrum of this compound is characterized by distinct signals corresponding to the unique chemical environments of its constituent protons and carbon atoms. The quantitative data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the tables below. These values are based on typical spectra acquired in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| H-2, H-6 | ~8.50 | Doublet (d) | 2H | ~6.0 |

| H-3, H-5 | ~7.26 | Doublet (d) | 2H | ~6.0 |

| -C(CH₃)₃ | ~1.30 | Singlet (s) | 9H | N/A |

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm |

| C-4 | ~159.8 |

| C-2, C-6 | ~149.7 |

| C-3, C-5 | ~120.6 |

| -C (CH₃)₃ | ~34.5 |

| -C(C H₃)₃ | ~30.5 |

Interpretation of the Spectrum

The simplicity of the NMR spectrum of this compound is a direct reflection of the molecule's C₂ symmetry.

-

¹H NMR Spectrum: The aromatic region displays a characteristic AA'BB' system, which simplifies to two doublets due to the symmetry of the pyridine (B92270) ring. The protons at positions 2 and 6 (ortho to the nitrogen) are chemically equivalent and appear as a downfield doublet around 8.50 ppm. The deshielding effect of the electronegative nitrogen atom accounts for this downfield shift. The protons at positions 3 and 5 (meta to the nitrogen) are also equivalent and resonate as an upfield doublet around 7.26 ppm. The large singlet at approximately 1.30 ppm, integrating to nine protons, is characteristic of the magnetically equivalent protons of the tert-butyl group.[1][2]

-

¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum exhibits five distinct signals. The quaternary carbon at position 4, attached to the tert-butyl group, appears at the most downfield position in the aromatic region (~159.8 ppm). The equivalent carbons at positions 2 and 6 resonate around 149.7 ppm, being significantly deshielded by the adjacent nitrogen atom. The carbons at positions 3 and 5 are observed at approximately 120.6 ppm. The quaternary carbon of the tert-butyl group appears around 34.5 ppm, and the three equivalent methyl carbons give rise to a single signal at about 30.5 ppm.[3]

Experimental Protocols

The following provides a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Ensure the sample is fully dissolved by gentle vortexing or sonication.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. The sample height in the tube should be approximately 4-5 cm.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks. This can be performed manually or using an automated shimming routine.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C) to maximize signal-to-noise.

For ¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically used.

-

Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.

-

Acquisition Time: An acquisition time of at least 2-3 seconds is recommended to ensure good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

For ¹³C NMR Acquisition:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence with NOE (e.g., 'zgpg30') is used.

-

Spectral Width: Set a spectral width of approximately 200-250 ppm, centered around 100 ppm.

-

Acquisition Time: An acquisition time of 1-2 seconds is appropriate.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for the typically longer relaxation times of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a flat baseline and purely absorptive peaks.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the signals in the ¹H spectrum.

-

Perform peak picking to identify the chemical shifts of all signals.

Mandatory Visualization

The following diagrams illustrate the key relationships in the NMR interpretation of this compound and a typical experimental workflow.

Caption: Molecular structure and corresponding NMR signal assignments.

Caption: General workflow for NMR spectrum acquisition and processing.

References

The Catalytic Mechanism of 4-tert-Butylpyridine in Esterification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esterification, a cornerstone of organic synthesis, is pivotal in the creation of a vast array of pharmaceuticals, materials, and fine chemicals. The efficiency of these reactions often hinges on the selection of an appropriate catalyst. Among the family of pyridine-based catalysts, 4-tert-Butylpyridine (4-tBP) emerges as a catalyst of interest. Its unique structural feature, a bulky tert-butyl group at the 4-position, imparts distinct electronic and steric properties that influence its catalytic behavior. This technical guide provides an in-depth exploration of the mechanism of catalysis for this compound in esterification reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for professionals in the field.

Core Catalytic Mechanism: A Nucleophilic Pathway

The primary role of this compound in esterification, particularly in reactions involving acid anhydrides or acyl halides, is to act as a nucleophilic catalyst. This mechanism is analogous to that of other 4-substituted pyridines, such as the well-studied 4-(Dimethylamino)pyridine (DMAP). The catalytic cycle can be delineated into the following key stages:

-

Formation of the Acylpyridinium Intermediate: The catalytic cycle is initiated by the nucleophilic attack of the nitrogen atom of this compound on the electrophilic carbonyl carbon of the acylating agent (e.g., an acid anhydride). This step results in the formation of a highly reactive N-acyl-4-tert-butylpyridinium intermediate. The positive charge on the pyridine (B92270) nitrogen significantly enhances the electrophilicity of the acyl group.

-

Nucleophilic Attack by the Alcohol: The alcohol, the substrate to be esterified, then acts as a nucleophile, attacking the activated acyl group of the pyridinium (B92312) intermediate. The steric bulk of the tert-butyl group in 4-tBP does not significantly hinder this step as the reaction occurs at the exocyclic acyl group.

-

Ester Formation and Catalyst Regeneration: Following the nucleophilic attack by the alcohol, a tetrahedral intermediate is formed. This intermediate subsequently collapses, leading to the formation of the desired ester and the release of a proton. The proton is scavenged by a base, which can be another molecule of this compound or an auxiliary, non-nucleophilic base like triethylamine, regenerating the this compound catalyst to re-enter the catalytic cycle.

The catalytic activity of pyridine derivatives is intrinsically linked to the electronic and steric properties of the substituents on the pyridine ring. The nitrogen atom's lone pair of electrons enables it to function as a Lewis base. The nature of the substituents on the pyridine ring influences the electron density on this nitrogen, thereby affecting its nucleophilicity.[1]

The Dual Role: Nucleophile and Base

While the primary catalytic pathway is nucleophilic, this compound can also function as a Brønsted base. Its basicity allows it to neutralize any acidic byproducts generated during the reaction, such as the carboxylic acid formed when using an acid anhydride (B1165640) as the acylating agent. This dual functionality is crucial for maintaining a favorable reaction environment and driving the equilibrium towards product formation. However, due to steric hindrance around the nitrogen atom, its role as a nucleophile can be less pronounced compared to less hindered pyridines, which can sometimes lead to it being classified as a non-nucleophilic base in certain contexts.[2]

Quantitative Data on Catalytic Performance

While extensive kinetic data specifically for this compound in esterification is not as widespread as for DMAP, comparative studies of pyridine derivatives provide valuable insights into its catalytic efficacy. The electron-donating nature of the tert-butyl group increases the electron density on the pyridine nitrogen, enhancing its nucleophilicity compared to unsubstituted pyridine.

| Catalyst | Relative Rate of Acylation | pKa of Conjugate Acid |

| Pyridine | 1 | 5.25 |

| This compound | >1 (inferred) | 5.99 |

| 4-(Dimethylamino)pyridine (DMAP) | ~104 | 9.70 |

Note: The relative rate for this compound is inferred from the general trend that electron-donating groups at the 4-position increase catalytic activity. The pKa values indicate the basicity of the pyridine derivatives.

The enhanced basicity and nucleophilicity of this compound compared to pyridine contribute to its superior catalytic performance. However, it is generally less active than DMAP, which possesses a more powerful electron-donating dimethylamino group.

Experimental Protocols

The following are generalized experimental protocols for the esterification of a primary alcohol with an acid anhydride and an acyl chloride using this compound as a catalyst.

Protocol 1: Esterification using an Acid Anhydride

Materials:

-

Primary Alcohol (e.g., Benzyl Alcohol)

-

Acid Anhydride (e.g., Acetic Anhydride)

-

This compound (Catalyst)

-

Anhydrous Dichloromethane (Solvent)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

To a solution of the primary alcohol (1.0 equiv.) in anhydrous dichloromethane, add this compound (0.1 - 0.2 equiv.).

-

To this stirred solution, add the acid anhydride (1.2 equiv.) dropwise at room temperature.

-